molecular formula C18H17N5O3 B2974718 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320538-21-2

3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2974718
CAS No.: 2320538-21-2
M. Wt: 351.366
InChI Key: RXHRYKWQEKKENJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement

The study by Thalluri et al. (2014) presents an ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement and its application for the synthesis of ureas. This process allows for the conversion of carboxylic acids to ureas in one pot, under mild conditions, without racemization and is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis and Evaluation of Antioxidant Activity

George et al. (2010) explored the condensation of urea, benzaldehyde, and ethyl acetoacetate via Biginelli reaction to synthesize derivatives with potential antioxidant activity. This demonstrates the versatility of urea derivatives in synthesizing compounds with desired biological activities (George, Sabitha, Kumar, & Ravi, 2010).

Click One Pot Synthesis and Cytotoxicity Assay

Ahmed et al. (2016) reported on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy, showcasing the chemical flexibility in creating compounds for cytotoxicity assays. This highlights the potential of such urea derivatives in medicinal chemistry research (Ahmed et al., 2016).

Chemical Properties and Activities

Poly(benzoxazine–co–urea): Alternative Synthesis Approach

Sharma, Kumar, and Roy (2017) investigated the synthesis of phenolic/urea copolymers via benzoxazine chemistry, offering an alternative route to integrating urea linkages into polybenzoxazine. This approach is expected to enhance adhesive properties due to the presence of alternating urea linkages (Sharma, Kumar, & Roy, 2017).

Antimicrobial Activity of Substituted Benzoxazaphosphorin 2-yl Ureas

Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity. This study contributes to the understanding of how urea derivatives can be applied in the development of antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRYKWQEKKENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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